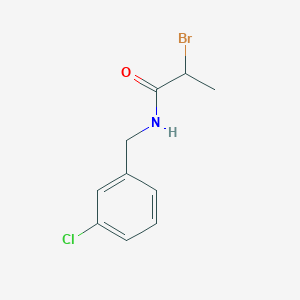

![molecular formula C20H23N5O3 B2927560 6-(2-Butoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 922464-25-3](/img/structure/B2927560.png)

6-(2-Butoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . The current literature provides much information about the synthesis, functionalization, physicochemical characteristics and biological role of imidazole .

Molecular Structure Analysis

Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .

Chemical Reactions Analysis

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Imidazole derivatives, including our compound of interest, are widely recognized for their pharmacological properties. They are integral in the synthesis of biologically active molecules that exhibit a range of activities such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, and antiviral properties . These compounds can also function as enzyme inhibitors, playing a crucial role in the development of new medications.

Agrochemicals

In the agricultural sector, imidazole derivatives serve as selective plant growth regulators, fungicides, herbicides, and therapeutic agents . The structural versatility of imidazole allows for the design of compounds tailored to target specific biological pathways in plants, enhancing crop protection and yield.

Green Chemistry

The push for environmentally friendly methods in chemical synthesis has led to the use of imidazoles as ionic liquids and N-heterocyclic carbenes (NHCs) . These applications are part of the broader movement towards green chemistry, where imidazole derivatives facilitate reactions under more sustainable conditions.

Functional Materials

Imidazole derivatives are used in the creation of functional materials due to their unique chemical properties . These materials find applications in various industries, including electronics, where they may be used in the production of conductive polymers, or in energy storage systems as components of advanced battery technologies.

Catalysis

The compound’s imidazole core is utilized in catalysis, where it can act as a ligand in transition metal complexes . These complexes are often used in catalytic processes to increase the efficiency and selectivity of chemical reactions, which is vital in industrial chemistry.

Optical Applications

Recent research has explored the use of imidazole derivatives in dyes for solar cells and other optical applications . The electronic properties of imidazoles make them suitable for use in photovoltaic devices, where they can contribute to the efficient conversion of solar energy into electricity.

Wirkmechanismus

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are key components in many synthetic drug molecules and exhibit various pharmacological activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, depending on the specific derivative and target . The presence of the imidazole ring, which contains two nitrogen atoms, allows these compounds to form chelate structures with some metal ions , potentially influencing their interaction with targets.

Biochemical Pathways

Imidazole derivatives are known to be involved in a wide range of biological activities, suggesting they may affect multiple pathways .

Pharmacokinetics

Imidazole compounds are known for their high pharmaceutical activity, showing good tissue penetration and permeability . They are highly polar compounds and are completely soluble in water , which could influence their bioavailability.

Result of Action

Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The synthesis of imidazole derivatives can be influenced by various conditions, including the presence of different catalysts and the use of green or solvent-based methods .

Zukünftige Richtungen

Imidazole has become an important synthon in the development of new drugs . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

Eigenschaften

IUPAC Name |

6-(2-butoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O3/c1-5-6-11-28-15-10-8-7-9-14(15)25-13(2)12-24-16-17(21-19(24)25)22(3)20(27)23(4)18(16)26/h7-10,12H,5-6,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVFSKBBMJQMYFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenethyl)-3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/no-structure.png)

![(2Z)-2-[2-(4-tert-butylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B2927478.png)

![1-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-ol](/img/structure/B2927485.png)

![(3Z)-1-benzyl-3-{[(pyridin-2-ylmethyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2927486.png)

![[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B2927487.png)

![N-(4-methoxyphenyl)-3-[1-(4-methoxyphenyl)tetrazol-5-yl]sulfanylpropanamide](/img/structure/B2927491.png)

![N-cyclopentyl-2-[[2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetyl]amino]benzamide](/img/structure/B2927493.png)

![8-(3-chloro-4-methylphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2927495.png)

![[(4-Chlorophenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2927496.png)

![2-Chloro-1-[3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B2927498.png)